molecular formula C17H17F3N2O4S B2887577 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034619-30-0

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2887577
CAS No.: 2034619-30-0
M. Wt: 402.39
InChI Key: OQNVMQFZTYELNS-UHFFFAOYSA-N
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Description

“4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a chemical compound. It has been mentioned in the context of electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . In another study, catalytic protodeboronation of pinacol boronic esters was reported .

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of sulfonamide-based compounds, closely related to the structural motif of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)oxy)pyridine, is in catalysis and organic synthesis. Sulfonamides have been identified as novel terminators of cationic cyclisations, demonstrating their utility in the synthesis of pyrrolidines and polycyclic systems through cationic cascades (Haskins & Knight, 2002). This highlights their potential in facilitating complex organic reactions, making them invaluable in synthetic chemistry.

Antimicrobial Activity

Compounds featuring the sulfonyl moiety, similar to this compound, have been explored for their antimicrobial properties. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl group have shown some degree of antimicrobial activity (Ammar et al., 2004). This suggests the potential of such compounds in contributing to the development of new antimicrobial agents.

Oxidation Catalysis

The ability to catalyze oxidation reactions is another significant application area. Electron-deficient heteroarenium salts, including pyridinium triflates which share structural similarities with the compound , have been used as simple catalysts for oxidation with hydrogen peroxide. Their efficiency in catalyzing the oxidation of sulfides to sulfoxides is notable for its quantitative conversions and high chemoselectivity (Šturala et al., 2015). This underscores the compound's potential role in environmentally friendly oxidation processes.

High-Performance Materials

The synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties, achieved through the use of diamines similar to the compound of interest, underscore the material science applications of such chemicals. These polyamides exhibit desirable properties such as high thermal stability, solubility in organic solvents, and low dielectric constants, making them suitable for use in high-performance materials (Liu et al., 2013). This highlights the compound's relevance in the development of new materials with advanced features.

Medicinal Chemistry

In medicinal chemistry, modifications of the sulfonyl group, akin to those in the compound of interest, have been explored for balancing antiviral potency with pharmacokinetics. For instance, derivatives of the 1,3,4-trisubstituted pyrrolidine CCR5 antagonist with electron-deficient aromatics and sulfones have been investigated for their potential in drug development (Lynch et al., 2003). This underscores the compound's potential utility in creating new therapeutic agents.

Properties

IUPAC Name

4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c18-17(19,20)26-14-3-5-16(6-4-14)27(23,24)22-11-1-2-15(12-22)25-13-7-9-21-10-8-13/h3-10,15H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVMQFZTYELNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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